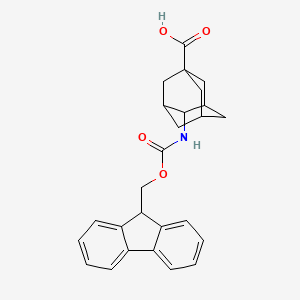

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid

Description

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid (CAS: 2580214-63-5) is a specialized adamantane derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. However, based on the provided evidence, the positional isomer 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid (CAS: 875211-10-2) is more extensively documented . This molecule features a rigid adamantane core, which confers exceptional thermal and chemical stability, coupled with the Fmoc group—a widely used protecting group in peptide synthesis to shield amine functionalities during solid-phase synthesis .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c28-24(29)26-11-15-9-16(12-26)23(17(10-15)13-26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJESFUJVOZBSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Fmoc-protected amino acids with adamantane derivatives under specific conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid has garnered attention in medicinal chemistry due to its potential as a drug candidate. Its structural features allow for interactions with biological targets, making it suitable for:

- Antiviral Agents : Studies indicate that derivatives of this compound can inhibit viral replication.

- Anticancer Drugs : The compound's ability to modulate protein interactions positions it as a candidate for cancer therapeutics.

Bioconjugation Techniques

The compound serves as a useful building block in bioconjugation strategies, where it can be linked to peptides or proteins to enhance their stability and bioavailability. This application is particularly relevant in the development of targeted therapies and diagnostic agents.

Materials Science

In materials science, this compound is explored for its role in synthesizing advanced materials, such as:

- Nanoparticles : It can act as a stabilizer in the synthesis of monodisperse nanoparticles, enhancing their crystallinity and uniformity.

- Polymeric Materials : The compound's unique structure allows for incorporation into polymer matrices, improving mechanical properties and thermal stability.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry examined derivatives of this compound for their antiviral properties against influenza viruses. Results indicated that modifications to the fluorene moiety enhanced antiviral efficacy by increasing binding affinity to viral proteins.

Case Study 2: Bioconjugation Applications

Research highlighted in Bioconjugate Chemistry demonstrated the successful conjugation of this compound with therapeutic peptides, resulting in increased serum stability and prolonged circulation times in vivo. This work underscores its potential in creating more effective peptide-based drugs.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₇NO₄ | |

| Molecular Weight | 417.5 g/mol | |

| Melting Point | 185 °C (in nitromethane) | |

| Predicted Density | 1.34 ± 0.1 g/cm³ | |

| Predicted pKa | 4.62 ± 0.40 | |

| Purity | ≥95% |

The adamantane scaffold enhances steric bulk and lipophilicity, making this compound valuable in drug design for improving metabolic stability or membrane permeability .

Structural Analogs in the Adamantane Family

(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic Acid (CAS: 875211-10-2)

This positional isomer shares the same adamantane core and Fmoc group but differs in the substitution pattern (3-amino vs. hypothetical 4-amino). The rigid tricyclic structure ensures high thermal stability (melting point: 185°C), while the Fmoc group enables selective deprotection under mild basic conditions .

(b) Adamantane-1-carboxylic Acid (Unprotected)

| Property | Adamantane-1-carboxylic Acid | Fmoc-Ada-OH (CAS: 875211-10-2) |

|---|---|---|

| Molecular Weight | 194.23 g/mol | 417.5 g/mol |

| Solubility | Low in water | Likely lower due to Fmoc bulk |

| Functional Groups | Carboxylic acid only | Fmoc-protected amine + carboxylic acid |

| Applications | Basic building block | Peptide synthesis, drug delivery |

The addition of the Fmoc group increases molecular weight and steric hindrance, reducing aqueous solubility but enabling controlled amine deprotection for sequential peptide assembly .

Non-Adamantane Fmoc-Protected Compounds

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

This compound replaces the adamantane core with a piperazine ring linked to acetic acid.

| Property | Fmoc-Ada-OH (CAS: 875211-10-2) | Fmoc-Piperazine-Acetic Acid |

|---|---|---|

| Core Structure | Rigid adamantane | Flexible piperazine |

| Molecular Weight | 417.5 g/mol | Not reported |

| Predicted Applications | Conformational control | Linker in solid-phase synthesis |

The adamantane derivative’s rigidity contrasts with the piperazine compound’s flexibility, making the former preferable for applications requiring structural stability (e.g., protease-resistant peptides) .

Comparison with Standard Fmoc-Amino Acids

| Property | Fmoc-Ada-OH (CAS: 875211-10-2) | Fmoc-Alanine (Fmoc-Ala-OH) |

|---|---|---|

| Molecular Weight | 417.5 g/mol | 311.33 g/mol |

| Core Structure | Adamantane | Linear alkyl chain |

| Melting Point | 185 °C | ~145 °C |

| Hydrophobicity | High | Moderate |

The adamantane derivative’s increased hydrophobicity and thermal stability make it suitable for hydrophobic peptide domains or materials science, whereas standard Fmoc-amino acids are used for general peptide elongation .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid, commonly referred to as Fmoc-Adam-OH, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the adamantane core and the fluorenylmethoxycarbonyl (Fmoc) protective group, suggests potential applications in drug design, particularly in peptide synthesis and molecular imaging.

- Chemical Formula : C26H27NO4

- Molecular Weight : 417.5 g/mol

- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid

- Appearance : White powder

- PubChem CID : 59841285

| Property | Value |

|---|---|

| Chemical Formula | C26H27NO4 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid |

| Appearance | White powder |

Biological Activity

The biological activity of Fmoc-Adam-OH is primarily linked to its role as a building block in peptide synthesis. The Fmoc group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids to form peptides.

Fmoc-Adam-OH exhibits its biological effects through:

- Peptide Synthesis : The compound facilitates the formation of peptide bonds, which is crucial in synthesizing peptides that can function as drugs or therapeutic agents.

- Targeting Mechanisms : The adamantane structure enhances membrane permeability and stability of the resulting peptides, potentially improving their bioavailability.

Case Studies and Research Findings

- Peptide Synthesis :

- Molecular Imaging :

- Biocompatibility :

Safety Information

While Fmoc-Adam-OH is generally considered safe for laboratory use, it is essential to follow standard safety protocols:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Q & A

Q. What are the established protocols for synthesizing 4-(Fmoc-amino)adamantane-1-carboxylic acid?

The synthesis typically involves:

- Fmoc Protection : The amino group on the adamantane core is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under anhydrous conditions, often in dichloromethane (DCM) with a base like DIEA .

- Carboxylic Acid Activation : The adamantane-1-carboxylic acid moiety is activated using coupling agents such as HATU or EDCI in the presence of HOAt to facilitate peptide bond formation .

- Purification : Crude products are purified via reverse-phase HPLC or flash chromatography to achieve >95% purity . Key Challenge: Steric hindrance from the adamantane core may reduce coupling efficiency, necessitating optimized stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with adamantane protons appearing as distinct multiplets (δ 1.6–2.1 ppm) and Fmoc aromatic protons at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 394.2018, obs. 394.2021) .

- HPLC : Purity is assessed using C18 columns with UV detection at 254 nm, ensuring >98% purity for biological studies .

Q. What are the key stability considerations during storage?

- Moisture Sensitivity : The Fmoc group is prone to cleavage under acidic or basic conditions. Store at -20°C under inert gas (Ar/N) in sealed vials .

- Light Sensitivity : Protect from UV light to prevent adamantane core degradation .

- Solvent Compatibility : DMSO or DCM is preferred for long-term storage; avoid aqueous buffers with pH < 5 or > 8 .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of Fmoc-amino groups to adamantane derivatives?

- Catalyst Selection : Use HOAt instead of HOBt to reduce racemization and improve yield in SPPS (solid-phase peptide synthesis) .

- Reaction Solvent : Anhydrous DMF or DCM enhances solubility of the hydrophobic adamantane core .

- Temperature Control : Maintain 0–4°C during coupling to minimize side reactions . Data Contradiction: While EDCI/HOAt is standard, some studies report superior yields with COMU in DMF (85% vs. 72% with HATU) .

Q. What strategies address discrepancies in biological activity data across studies?

- Purity Validation : Batch-to-batch variability in adamantane derivatives can alter enzyme inhibition (e.g., IC ± 15% for batches <95% pure) .

- Assay Conditions : Use standardized buffers (e.g., PBS pH 7.4) to minimize false positives in kinase inhibition assays .

- Control Experiments : Include Fmoc-free adamantane analogs to isolate pharmacological effects of the carboxylic acid moiety .

Q. How do substituents on the adamantane core influence pharmacological properties?

- Electron-Withdrawing Groups : Fluorination at the 4-position (as in 4,4-difluoroadamantane-1-carboxylic acid) increases metabolic stability by reducing CYP450-mediated oxidation .

- Hydrophobic Interactions : Adamantane’s rigid structure enhances binding to hydrophobic enzyme pockets (e.g., neuraminidase inhibitors with K = 12 nM vs. 45 nM for non-adamantane analogs) .

- Steric Effects : Bulky substituents at the 2-position reduce off-target binding in receptor-ligand studies .

Data Contradiction Analysis

Q. Why do reported yields vary for superacid-catalyzed adamantane functionalization?

- Acid System : Triflic acid (CFSOH) yields 0.2% aldehyde vs. 21% in SbF-CFSOH under solvent-free conditions due to enhanced protonation of CO .

- Side Reactions : Competing Koch-Haaf carboxylation dominates in lower acidity systems, producing 1-adamantanecarboxylic acid (60–75% yield) .

Methodological Recommendations

- Synthetic Workflow : Prioritize Fmoc protection before adamantane functionalization to avoid side reactions .

- Biological Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics, as adamantane’s rigidity reduces non-specific interactions .

For further details, consult peer-reviewed protocols and validate findings against independent datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.